6-Isothiocyanatonicotinonitrile
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Overview
Description
6-Isothiocyanatonicotinonitrile is a chemical compound that belongs to the class of isothiocyanates and nicotinonitriles. Isothiocyanates are bioactive products resulting from the enzymatic hydrolysis of glucosinolates, which are abundant secondary metabolites in the botanical order Brassicales . Nicotinonitriles, on the other hand, are known for their wide range of therapeutic activities . The combination of these two functional groups in this compound makes it a compound of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-Isothiocyanatonicotinonitrile can be achieved through several methods:
Chemical Reactions Analysis
6-Isothiocyanatonicotinonitrile undergoes various chemical reactions, including:
Oxidation and Reduction: Isothiocyanates can participate in oxidation and reduction reactions, often involving the transformation of the isothiocyanate group.
Substitution Reactions: The compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of thioureas and other derivatives.
Common Reagents and Conditions: Typical reagents include thiophosgene, carbon disulfide, and various bases.
Major Products: The major products formed from these reactions include various thioureas, heterocyclic compounds, and other isothiocyanate derivatives.
Scientific Research Applications
6-Isothiocyanatonicotinonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Isothiocyanatonicotinonitrile involves its interaction with various molecular targets and pathways:
Electrophilic Reactions: The isothiocyanate group (–N=C=S) is highly electrophilic, allowing it to react with nucleophiles such as thiols and amines.
Phase-2 Enzymes: The compound can induce the production of phase-2 detoxification enzymes, which play a role in its anticancer and antioxidant activities.
Pathways Involved: It affects various signaling pathways, including those involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
6-Isothiocyanatonicotinonitrile can be compared with other similar compounds, such as:
Allyl Isothiocyanate: Known for its antimicrobial properties and use in food preservation.
Benzyl Isothiocyanate: Exhibits significant anticancer activity and is used in various therapeutic applications.
Phenethyl Isothiocyanate: Known for its antioxidant and anti-inflammatory properties.
Properties
Molecular Formula |
C7H3N3S |
---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
6-isothiocyanatopyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3N3S/c8-3-6-1-2-7(9-4-6)10-5-11/h1-2,4H |
InChI Key |
WKLAKZZGTAMLGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C#N)N=C=S |
Origin of Product |
United States |
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